While the documents do not delve into specific chemical reactions involving Linsidomine, they do mention its degradation pathway. Linsidomine decomposes to release nitric oxide (NO) in biological systems. [, , , ] This process can be influenced by factors such as the presence of superoxide dismutase. []
Mechanism of Action
Cardiovascular Research:
Endothelial Function: Linsidomine is utilized to investigate endothelial function, particularly the role of NO in mediating vasodilation. [, , , , , , , ] Studies have shown that Linsidomine induces endothelium-independent vasorelaxation in various blood vessels, indicating its direct action on smooth muscle cells. [, , , , , ]
Hypertension: Researchers use Linsidomine in models of hypertension to assess the impact of NO on vascular reactivity. [, ] Studies have demonstrated that Linsidomine can restore impaired endothelium-dependent relaxation in hypertensive animals, suggesting a potential therapeutic target. [, ]
Coronary Artery Disease: Linsidomine is employed in models of coronary artery disease to examine its effects on coronary blood flow and vasoconstriction. [, , , , ] Research has shown that Linsidomine can alleviate coronary artery spasm, potentially due to its NO-mediated vasodilatory effects. [, , ]
Inflammation and Oxidative Stress:
Anti-Inflammatory Effects: Linsidomine has demonstrated anti-inflammatory properties in various experimental models. [, , ] Studies suggest that it can inhibit the production of reactive oxygen species (ROS) and peroxynitrite, key mediators of inflammation. [, , ]
Cytoprotective Effects: Linsidomine can protect cells from oxidative stress-induced damage. [, , ] This protective effect has been attributed to its ability to induce the expression of ferritin, an intracellular protein that sequesters iron and prevents the formation of ROS. [, ]
Applications
Brain Injury: Recent research has explored the potential neuroprotective effects of Linsidomine in models of traumatic brain injury. [, ] Preliminary findings suggest that it might protect neurons from apoptosis induced by specific stimuli. [, ]
Erectile Dysfunction: Linsidomine has been investigated as a potential treatment for erectile dysfunction due to its ability to induce smooth muscle relaxation in the corpus cavernosum. [, , , ] While some studies have shown promising results, further research is needed to establish its clinical efficacy. [, , ]
Future Directions
Therapeutic Potential: While Linsidomine itself is not a clinically approved drug, its mechanisms of action highlight potential therapeutic avenues for conditions such as hypertension, coronary artery disease, and even brain injury. [, , , ] Future research could focus on developing novel NO-donating compounds with improved pharmacokinetic profiles and targeted delivery systems.
Related Compounds
Molsidomine
Compound Description: Molsidomine is a vasodilator drug primarily used for the treatment of angina pectoris. It acts as a prodrug, metabolized in the liver to its active metabolite, linsidomine. []
Relevance: Molsidomine is the parent compound of linsidomine, undergoing hepatic metabolism to release the active metabolite. [, ] Studies have investigated the comparative pharmacokinetics of molsidomine and linsidomine, particularly in patients with liver cirrhosis, where altered metabolism can impact drug efficacy. [] This close relationship makes molsidomine highly relevant in understanding linsidomine's actions and metabolism.
Sodium Nitroprusside
Compound Description: Sodium nitroprusside is a potent vasodilator used in hypertensive emergencies and to control blood pressure during surgery. Like linsidomine, it functions as a nitric oxide (NO) donor. []
Relevance: Both sodium nitroprusside and linsidomine exert vasodilatory effects through the nitric oxide pathway, activating guanylate cyclase and increasing cyclic GMP (cGMP) levels, leading to smooth muscle relaxation. [, ] This shared mechanism highlights their similar pharmacological actions and makes sodium nitroprusside a relevant compound for comparison in studies exploring linsidomine's effects on blood vessels, such as in the context of angina or erectile dysfunction.
S-Nitrosoglutathione (GSNO)
Relevance: Similar to linsidomine, GSNO is a nitric oxide donor with vasodilatory effects. Studies comparing their potency and arteriovenous selectivity demonstrate that while both exhibit venoselectivity, GSNO is less potent than linsidomine in veins. [] This difference highlights the importance of considering the specific NO donor used and its potential implications in therapeutic targeting.
3-Morpholino-Sydnonimine (SIN-1)
Nω-Nitro-L-arginine Methyl Ester (L-NAME)
Relevance: L-NAME is used as a tool to investigate the role of NO in various physiological processes, including vasodilation. By inhibiting NO production, L-NAME can help to elucidate the mechanisms of action of NO donors like linsidomine. [, ]
Acetylcholine
Relevance: Acetylcholine is used to assess endothelium-dependent vasodilation in blood vessels. Studies have investigated the ability of linsidomine to antagonize the vasoconstriction induced by acetylcholine, demonstrating its potential to improve endothelial function. []
Papaverine
Relevance: Both linsidomine and papaverine have vasodilating properties. Papaverine is often used in conjunction with linsidomine in research to investigate their combined effects on vascular reactivity or as a pretreatment before assessing linsidomine's actions. [, ]
N-Acetylcysteine Amide
Relevance: N-Acetylcysteine Amide is studied for its ability to protect against the cellular disruption induced by linsidomine in blood-brain barrier models. [] This research highlights the potential of using antioxidants like N-Acetylcysteine Amide to mitigate the potentially harmful effects of linsidomine-induced oxidative stress.
Pentoxifylline
Relevance: Pentoxifylline, along with linsidomine, is investigated for its potential in developing new bi-functional analgesics by combining it with antioxidant nutraceuticals. [] This research explores innovative approaches to pain management by targeting multiple pathways involved in chronic pain, including tissue hypoxia and oxidative stress.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Limaprost alfadex is an oral drug for the circulatory system (for confinement-related thromboangiitis ulcer, sharp pain, anaphrodisia and ischemia characteristics symptom, the improvement of subjective symptom and walking ability with postnatal lumbar spinal canal stenosis).
Limiglidole is a antihyperglycaemic drug candidate. Limiglidole exhibits antiplatelet activity 2-fold exceeded activity of antiplatelet agent acetylsalicylic acid in the mouse model of systemic collagen-epinephrine thrombosis. Limiglidole significantly reduced the relative and mean area of blood clots in the sections of mouse lungs.
Limaprost is a long-chain fatty acid. Limaprost (as Limaprost alfadex; CAS number 88852-12-4) is an oral prostaglandin E1 analog. Prostaglandins act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation and on spinal neurons causing pain. Prostaglandins have a wide variety of actions, including, but not limited to muscular constriction and mediation of inflammation. Limaprost alfadex has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect. It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function. Limaprost alfadex was discovered from collaborative research between Ono Pharmaceutical (Ono) and Dainippon Sumitomo Pharma (DSP). It was approved for the treatment of ischemic symptoms such as skin ulcer, pain and coldness accompanying thromboangiitis obliterans in 1988; and for the treatment of subjective symptoms such as pain and numbness in the lower leg and walking disability associated with acquired lumbar spinal canal stenosis as an additional indication in 2001. The drug has been sold under the trade name of Opalmon® Tablets by Ono and Prorenal® Tablets by DSP. In 2011, Ono and DSP initiated Phase II clinical trials in Japan for the treatment of carpal tunnel syndrome. In 2013, these trials were discontinued because the study failed to demonstrate efficacy. Ono and DSP also discontinued the development of limaprost alfadex for the additional indication of cervical spondylosis in 2008 due to the failure to demonstrate the anticipated efficacy in a Phase II study in patients with the disease. However, it was verified by Seoul National University Hospital in November of 2014 that the study on the efficacy of oral limaprost alfadex after surgery for cervical myelopathy was still ongoing.
LimKi 3 is a member of the class of pyrazoles that is 1-(2,6-dichlorophenyl)-1H-pyrazole which is substituted by a difluoromethyl group at position 3 and by a 2-(isobutyrylamino)-1,3-thiazol-5-yl group at position 5. It is a a potent cell-permeable inhibitor of LIM kinase 1 and 2. It has a role as a LIM kinase inhibitor. It is a member of pyrazoles, a member of 1,3-thiazoles, a dichlorobenzene, an organofluorine compound and a secondary carboxamide.